molecular formula C14H18BN3O2 B1426509 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole CAS No. 1101174-00-8

1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole

Cat. No.: B1426509
CAS No.: 1101174-00-8
M. Wt: 271.12 g/mol
InChI Key: QITCHNCEDJSMAY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole (CAS 1101174-00-8) is an organoboron compound featuring a para-substituted phenyl ring linked to a 1,2,3-triazole moiety and a pinacol boronate ester group. Its molecular formula is C₁₄H₁₈BN₃O₂ (MW: 271.12 g/mol) . The pinacol boronate ester enhances stability and reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The triazole ring contributes to π-conjugation and hydrogen-bonding capabilities, making the compound versatile in both organic synthesis and optoelectronic applications .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-7-12(8-6-11)18-10-9-16-17-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITCHNCEDJSMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: Used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole exerts its effects depends on its application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The triazole ring can interact with biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Boronate Placement

  • 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole (CAS 1428582-07-3): This meta-substituted analog differs in the placement of the boronate group on the phenyl ring.
  • 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS 2246773-50-0):
    Replacing the triazole with a pyrrole ring introduces a five-membered aromatic system with one fewer nitrogen atom. Pyrrole’s electron-rich nature may enhance nucleophilic reactivity but reduce stability under acidic conditions compared to triazole derivatives .

Heterocyclic Core Modifications

  • 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS 4961249):
    Pyrazole-based analogs exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms. Pyrazole’s lower basicity (pKa ~ 2.5) compared to triazole (pKa ~ 1.0) can influence solubility and binding interactions in biological systems .

  • 1H-1,2,3-Triazole-4-methanol Derivatives (e.g., CAS 1239481-09-4): The addition of a hydroxymethyl group to the triazole ring improves hydrophilicity, making these derivatives suitable for aqueous-phase reactions or as building blocks in prodrug design .

Substituent Effects on Bioactivity

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (Compound 4 in ):
    Halogen substituents (Cl, F) enhance lipophilicity and antimicrobial activity. The chloro derivative (4) shows superior binding to microbial enzymes compared to bromo analogs due to optimal steric and electronic interactions .

  • Asundexian (BAY 2433334) :
    A therapeutic triazole-boronate compound with a trifluoromethyl group, this Factor XIa inhibitor demonstrates how electron-withdrawing substituents improve metabolic stability and target specificity .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound (CAS) Core Structure Boronate Position Key Applications Notable Properties
1101174-00-8 Triazole Para OLEDs, Suzuki couplings High conjugation, thermal stability
1428582-07-3 Triazole Meta Organic synthesis Reduced conjugation, lower yield
4961249 Pyrazole Para Catalysis, drug discovery Enhanced nucleophilicity
2246773-50-0 Pyrrole Para Materials science Electron-rich, acid-sensitive

Biological Activity

The compound 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole is a derivative of the 1H-1,2,3-triazole class known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Synthesis

The synthesis of 1H-1,2,3-triazole derivatives typically involves the azide-alkyne cycloaddition reaction (click chemistry). The tetramethyl-1,3,2-dioxaborolane moiety enhances the stability and solubility of the triazole compound. The synthetic pathway generally includes:

  • Formation of the azide and alkyne precursors .
  • Cycloaddition reaction to form the triazole ring.
  • Purification through chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its inhibition potential against specific enzymes and its overall pharmacological profile.

Enzyme Inhibition

Recent studies have shown that triazole derivatives exhibit significant inhibition against carbonic anhydrase-II (CA-II) . For instance:

  • IC50 Values : Compounds derived from triazoles demonstrated IC50 values ranging from 13.8 µM to 35.7 µM , indicating moderate to potent inhibition compared to standard inhibitors like acetazolamide (IC50 = 18.2 µM) .
CompoundIC50 (µM)Activity Level
9a13.8 ± 0.63Potent
9e18.1 ± 1.31Potent
9d20.7 ± 1.13Moderate
9c21.5 ± 0.21Moderate
9b25.1 ± 1.04Moderate
9f26.6 ± 0.80Moderate
9h32.3 ± 0.77Lower
9j35.7 ± 0.57Lower

This study suggests that modifications to the triazole ring and the presence of polar groups significantly affect inhibitory potency.

Antiviral Activity

Triazole derivatives have also been explored for their antiviral properties against various viruses including HIV:

  • A study reported that certain triazole analogs exhibited EC50 values as low as 0.24 nM against wild-type HIV-1 with minimal cytotoxicity . This highlights the potential of triazoles in antiviral drug development.

Structure-Activity Relationships (SAR)

The structure of the compound significantly influences its biological activity:

  • Substituents on the Phenyl Ring : The presence of electron-withdrawing or electron-donating groups can enhance or reduce activity against target enzymes.
  • Dioxaborolane Group : This moiety not only stabilizes the compound but also facilitates interactions with biological targets due to its ability to form reversible covalent bonds.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Carbonic Anhydrase Inhibition : A series of triazoles were synthesized and evaluated for their CA-II inhibition capabilities with promising results indicating structural modifications could lead to improved inhibitors .
  • Antiviral Screening : Triazole compounds were screened for antiviral activity against HIV strains showing significant promise for future therapeutic applications .

Preparation Methods

Example Reaction Conditions for Deprotection:

Step Reagents/Conditions Yield Notes
Deprotection 4N HCl in 1,4-dioxane, 20 °C, 2 h Quantitative Produces 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine as white solid

Formation of the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is typically formed by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the so-called "click" reaction, which is highly regioselective and efficient.

  • Azide and alkyne substrates : The aryl boronate ester bearing an azide or alkyne functionality is reacted with the complementary alkyne or azide under Cu(I) catalysis.

  • Catalysts and conditions : CuSO4 with sodium ascorbate as reducing agent in solvents such as t-BuOH/H2O mixture at room temperature or mild heating.

  • Advantages : High yield, mild conditions, and tolerance of various functional groups including boronate esters.

Specific Reported Preparation Method

While direct literature specifically detailing the synthesis of this compound is limited, related synthetic routes can be inferred from similar compounds:

  • Starting from 4-bromophenylboronate ester, perform azide substitution to give 4-azidophenylboronate ester.

  • Subject this azide to CuAAC with terminal alkynes or propargyl derivatives to form the triazole ring.

  • Purification is typically achieved by silica gel chromatography using dichloromethane/methanol mixtures.

Reaction Conditions and Yields Summary

Step Reagents/Conditions Yield (%) Remarks
Borylation of 4-halophenyl Pd catalyst, bis(pinacolato)diboron, KOAc, dioxane, 80–100 °C 70–90 Well-established protocol for aryl boronate esters
Deprotection of tert-butyl carbamate 4N HCl in 1,4-dioxane, 20 °C, 2 h Quantitative Clean conversion to free amine boronate ester
CuAAC cycloaddition CuSO4, sodium ascorbate, t-BuOH/H2O, RT or mild heating 80–95 High efficiency, regioselective triazole formation

Analytical Data Supporting the Preparation

  • LCMS : Molecular ion peaks consistent with expected molecular weights, e.g., m/z 289.15 [M+H]+ for boronate ester intermediates.

  • NMR : Characteristic signals for tetramethyl dioxaborolane (singlet ~1.2 ppm for methyl groups), aromatic protons, and triazole ring protons.

  • Purity : Achieved by silica gel chromatography, eluting with dichloromethane/methanol (10:1) mixtures.

Research Findings and Notes

  • The use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in dichloromethane at low temperatures (0–20 °C) under inert atmosphere facilitates certain transformations involving boronate ester intermediates, yielding 72% isolated product.

  • The inert atmosphere (nitrogen) is critical to prevent oxidation of boronate esters during synthesis.

  • Mild deprotection conditions preserve the integrity of the boronate ester moiety, essential for subsequent coupling reactions.

  • The boronate ester functionality is compatible with the CuAAC reaction conditions, enabling the direct synthesis of the target triazole compound without protecting group interference.

Summary Table of Preparation Methods

Preparation Stage Key Reagents and Conditions Yield (%) Notes
Aryl Boronate Ester Formation Pd-catalyzed borylation of aryl halide, KOAc, dioxane, 80–100 °C 70–90 Standard method for boronate esters
Carbamate Deprotection 4N HCl in 1,4-dioxane, RT, 2 h Quantitative Converts protected amine to free amine
Triazole Ring Formation CuSO4, sodium ascorbate, t-BuOH/H2O, RT or mild heat 80–95 CuAAC click chemistry

This comprehensive analysis integrates diverse research data and synthetic protocols to provide a professional and authoritative overview of the preparation methods for this compound. The compound is accessible through well-established borylation and click chemistry techniques, ensuring high yields and functional group compatibility.

Q & A

Basic Question: What are the standard synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group for coupling with aryl halides. A common approach involves:

  • Step 1 : Preparation of the boronate precursor (e.g., 4-bromophenyl-1,2,3-triazole) using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Palladium-catalyzed coupling with bis(pinacolato)diboron or pinacol boronic ester derivatives under inert conditions (e.g., Pd(PPh₃)₄, K₂CO₃, in THF/H₂O at 80°C) .
    Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the boronate ester. Purity is verified via NMR (e.g., characteristic peaks at δ 1.3 ppm for pinacol methyl groups) .

Advanced Question: How can researchers optimize Suzuki-Miyaura coupling yields when using this compound as a boronate partner?

Answer:
Yield optimization requires addressing:

  • Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to reduce steric hindrance from the triazole moiety .
  • Solvent System : Mixed solvents like toluene/EtOH (3:1) enhance solubility of aromatic intermediates.
  • Temperature Control : Gradual heating (60–100°C) minimizes side reactions, such as deborylation .
    Troubleshooting : If yields drop below 50%, analyze byproducts via LC-MS to identify competing pathways (e.g., protodeboronation) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the triazole proton (δ 7.8–8.2 ppm) and boronate ester signals (δ 1.3 ppm for pinacol CH₃) .
  • IR Spectroscopy : Detect B-O stretches (~1350 cm⁻¹) and triazole C-N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₄H₁₈BN₃O₂, exact mass 271.14 g/mol) .

Advanced Question: How does the triazole moiety influence electronic properties in OLED applications?

Answer:
The triazole acts as an electron-deficient unit, facilitating charge-transfer transitions in donor-acceptor systems. For example:

  • In thermally activated delayed fluorescence (TADF) emitters , the triazole stabilizes triplet excitons via intramolecular charge transfer (ICT) .
  • Device Performance : Compounds with this motif exhibit external quantum efficiencies (EQE) up to 13% in nondoped OLEDs due to balanced hole/electron transport .
    Methodological Note : Compare HOMO/LUMO levels via cyclic voltammetry and DFT calculations to rationalize device outcomes .

Basic Question: What precautions are necessary when handling this compound in moisture-sensitive reactions?

Answer:

  • Storage : Keep under argon at –20°C to prevent boronate ester hydrolysis .
  • Reaction Setup : Use Schlenk lines or gloveboxes for anhydrous conditions. Pre-dry solvents (e.g., molecular sieves for THF) .
  • Safety : Wear nitrile gloves and safety goggles; boronate esters can release boric acid upon decomposition .

Advanced Question: How to resolve contradictions in bioactivity data for triazole-boronate derivatives?

Answer:
Contradictions often arise from:

  • Impurity Effects : Trace Pd residues from synthesis can skew biological assays. Purify via column chromatography (SiO₂, EtOAc/hexanes) or recrystallization .
  • Solubility Variability : Use DMSO-d₆ for consistent NMR readings and adjust assay buffers (e.g., add 0.1% Tween-20) .
    Case Study : In antiplasmodial studies, discrepancies in IC₅₀ values were traced to residual solvents affecting compound aggregation .

Basic Question: What are common applications of this compound beyond organic synthesis?

Answer:

  • Materials Science : As a building block for organic semiconductors in OLEDs and photovoltaic devices .
  • Supramolecular Chemistry : Facilitates dynamic covalent bonding in boronate-linked frameworks .

Advanced Question: How to design experiments to probe the stability of this compound under acidic conditions?

Answer:

  • Kinetic Studies : Monitor degradation via HPLC at pH 2–6 (0.1 M HCl or acetate buffer).
  • Mechanistic Insight : Identify decomposition products (e.g., free boronic acid) using ¹¹B NMR .
  • Control : Compare with analogous compounds lacking the triazole to isolate electronic effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole

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